1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine
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Overview
Description
1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrazolylmethyl group, and two piperidine rings. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Alkylation of the pyrazole ring: The pyrazole ring is then alkylated using a suitable alkyl halide to introduce the methyl group.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the piperidine and pyrazole rings: The final step involves coupling the piperidine ring with the pyrazole ring through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The piperidine rings can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for hydrogenation.
Substitution: Alkyl halides or acyl halides can be used as electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of alkylated or acylated piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzymes: It may inhibit or activate certain enzymes, affecting biochemical pathways.
Ion Channels: The compound may interact with ion channels, altering their function and affecting cellular processes.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-chlorophenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine: This compound has a chlorophenyl group instead of a methoxyphenyl group, which may affect its chemical reactivity and biological activity.
1-(4-methoxyphenyl)-4-[1-[(5-ethyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine: This compound has an ethyl group instead of a methyl group on the pyrazole ring, which may influence its pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-[(5-methyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O/c1-17-14-18(23-22-17)15-24-9-3-4-20(16-24)26-12-10-25(11-13-26)19-5-7-21(27-2)8-6-19/h5-8,14,20H,3-4,9-13,15-16H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFNNBLBMOFFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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